2,4-Dimethoxy-2,4-dimethylpentan-1-amine
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Overview
Description
2,4-Dimethoxy-2,4-dimethylpentan-1-amine is an organic compound with the molecular formula C9H21NO2. This compound is characterized by the presence of two methoxy groups and a dimethylpentan-1-amine backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 2,4-dimethoxy-2,4-dimethylpentane with an amine source under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-2,4-dimethylpentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,4-Dimethoxy-2,4-dimethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2,4-Dimethoxy-2,4-dimethylpentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: Shares the methoxy functional groups but differs in the aldehyde functionality.
2,5-Dimethoxy-4-ethylamphetamine: Similar in having methoxy groups but differs in its amphetamine backbone.
4-Methyl-2,5-dimethoxyamphetamine: Another compound with methoxy groups, differing in its methyl and amphetamine structure.
Uniqueness
2,4-Dimethoxy-2,4-dimethylpentan-1-amine is unique due to its specific combination of methoxy groups and a dimethylpentan-1-amine backbone, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H21NO2 |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,4-dimethoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C9H21NO2/c1-8(2,11-4)6-9(3,7-10)12-5/h6-7,10H2,1-5H3 |
InChI Key |
LXVWJAXFGZVWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(CN)OC)OC |
Origin of Product |
United States |
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